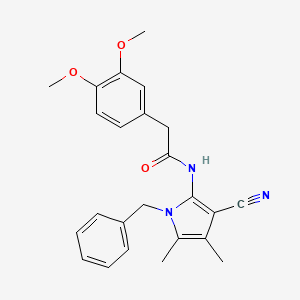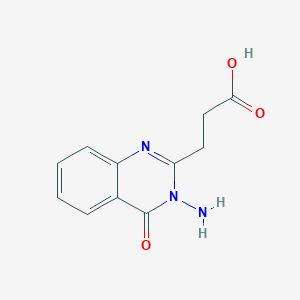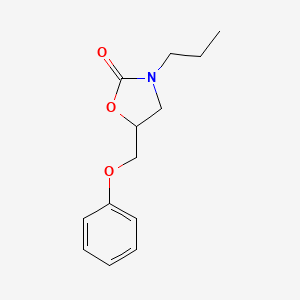![molecular formula C30H26N2O4S B10872575 3-(2-Furyl)-11-(2-methoxyphenyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10872575.png)
3-(2-Furyl)-11-(2-methoxyphenyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Furyl)-11-(2-methoxyphenyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes furyl, methoxyphenyl, and thienyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furyl)-11-(2-methoxyphenyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Dibenzodiazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzodiazepine core. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Introduction of Functional Groups: The furyl, methoxyphenyl, and thienyl groups are introduced through various substitution reactions. These steps may require specific reagents such as organolithium compounds or Grignard reagents to achieve the desired substitutions.
Acetylation: The final step involves the acetylation of the dibenzodiazepine core with 2-(2-thienyl)acetyl chloride under anhydrous conditions, typically using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and thienyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dibenzodiazepine core, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group may yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl group results in alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-(2-Furyl)-11-(2-methoxyphenyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties are of significant interest. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Furyl)-11-(2-methoxyphenyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.
Clozapine: An antipsychotic medication with a dibenzodiazepine structure.
Quetiapine: Another antipsychotic with a similar core structure but different functional groups.
Uniqueness
What sets 3-(2-Furyl)-11-(2-methoxyphenyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one apart is its combination of furyl, methoxyphenyl, and thienyl groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C30H26N2O4S |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
9-(furan-2-yl)-6-(2-methoxyphenyl)-5-(2-thiophen-2-ylacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H26N2O4S/c1-35-27-12-5-2-9-21(27)30-29-23(16-19(17-25(29)33)26-13-6-14-36-26)31-22-10-3-4-11-24(22)32(30)28(34)18-20-8-7-15-37-20/h2-15,19,30-31H,16-18H2,1H3 |
InChI Key |
DBOUWILPLQGQAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C5N2C(=O)CC6=CC=CS6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-methylbenzohydrazide](/img/structure/B10872496.png)
![N-(1,3-benzothiazol-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10872498.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B10872502.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenoxyacetamide](/img/structure/B10872509.png)
![2-{2-[({[(1Z)-1-(4-methoxyphenyl)ethylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}ethanol](/img/structure/B10872513.png)
![(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872517.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate](/img/structure/B10872520.png)

![N-(3-chloro-4-fluorophenyl)-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10872542.png)
![5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole](/img/structure/B10872558.png)

![1-benzyl-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10872571.png)
![11-(4-chlorophenyl)-10-[(4-chlorophenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10872580.png)

